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Compound of Interest
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2-METHYL-4-(PIPERAZINE-1-

CARBONYL)QUINOLINE

CAS No.: 63591-79-7

Cat. No.: B2873849

Get Quote

Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the

pharmacophore for clinically vital antimalarials, anticancer agents, and antimicrobials.[1][2]

Within this class, 2-methyl-4-substituted quinolines represent a privileged subclass. The C2-

methyl group is not merely a structural appendage; it serves as a critical metabolic block,

enhancing stability against aldehyde oxidase, while modulating lipophilicity (

). The C4-position serves as the primary vector for target engagement, accommodating diverse
nucleophiles to tune potency and solubility. This guide dissects the SAR, synthetic pathways,
and mechanistic underpinnings of this subclass.

Synthetic Architecture
To explore the SAR of this scaffold, a robust synthetic route is required. The Conrad-Limpach-

Knorr approach is the industry standard for generating the 2-methyl-4-hydroxyquinoline core,

followed by chlorination and nucleophilic aromatic substitution (
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).

Validated Synthetic Protocol
Objective: Synthesis of N-substituted-2-methylquinolin-4-amines.

Step 1: Cyclocondensation (The Core)
Reagents: Aniline derivative (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial acetic acid (cat.),

Benzene or Toluene (solvent).

Procedure: Reflux aniline and ethyl acetoacetate with a Dean-Stark trap to remove water.

This forms the intermediate ethyl

-anilinocrotonate.

Cyclization: Add the intermediate dropwise to boiling diphenyl ether (

). Critical Insight: Rapid addition is necessary to prevent polymerization. Flash cooling
precipitates the 4-hydroxy-2-methylquinoline.

Yield: Typically 60-80%.

Step 2: Chlorination (The Activation)
Reagents: 4-hydroxy-2-methylquinoline, Phosphorus oxychloride (

).

Procedure: Reflux the starting material in neat

for 2-4 hours. Monitor by TLC (shift to higher

).

Workup: Pour onto crushed ice/ammonia mixture. Safety: Exothermic hydrolysis of

.

Product: 4-chloro-2-methylquinoline (highly reactive intermediate).

Step 3: Nucleophilic Substitution (The Diversification)
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Reagents: 4-chloro-2-methylquinoline (1.0 eq), Primary/Secondary Amine (1.5 eq),

or

(2.0 eq).

Solvent: DMF or Ethoxyethanol (high boiling point required).

Procedure: Reflux for 12-24 hours. The 2-methyl group exerts slight steric hindrance, often

requiring higher temperatures than unsubstituted analogs.

Purification: Recrystallization from ethanol or column chromatography.

Synthetic Workflow Diagram
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Caption: Step-wise synthetic pathway from raw materials to functionalized lead compounds.

Structure-Activity Relationship (SAR) Analysis
The biological efficacy of 2-methyl-4-substituted quinolines is governed by specific electronic

and steric zones.

The C2-Methyl "Anchor"
Unlike the C2-H analogs, the C2-methyl group provides three distinct advantages:

Metabolic Stability: The C2 position is the primary site for oxidation by Aldehyde Oxidase and

Cytochrome P450. Methyl substitution blocks this site, significantly extending plasma half-life

(

).
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Lipophilicity: Adds ~0.5 to the

value, enhancing passive membrane permeability, crucial for intracellular targets (e.g.,
Plasmodium food vacuole).

Steric Steering: The bulk forces the C4-substituent out of planarity, which can improve

selectivity by reducing non-specific intercalation into host DNA.

The C4-Substituent "Warhead"
This is the primary determinant of activity type.

Amino Chains (Antimalarial): A diamine side chain (e.g.,

-diethylpentane-1,4-diamine) is essential. The terminal amine must be protonated at
physiological pH to accumulate in the acidic parasite vacuole via ion trapping.

Hydrazides/Semicarbazones (Antimicrobial): Linkers containing

motifs often show enhanced activity against M. tuberculosis by chelating metal ions essential
for bacterial enzymes.

Aryl Amines (Anticancer): Introduction of electron-rich aryl groups (e.g., 4-methoxyaniline) at

C4 facilitates

stacking with DNA base pairs, stabilizing the Topoisomerase II-DNA cleavable complex.

The Benzenoid Ring (Positions 5-8)
Position 7 (Halogens): A chlorine or trifluoromethyl group at C7 is critical for antimalarial

activity (mimicking Chloroquine). It prevents oxidative degradation of the heme-drug

complex.

Position 8 (Chelation): Substituents here (e.g., -OH, -NH2) can create bidentate chelation

sites, often increasing toxicity or altering the mechanism to metal sequestration.

SAR Logic Map
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Caption: Functional dissection of the quinoline scaffold showing key structure-property

relationships.

Biological Mechanisms & Data[3][4][5][6]
Antimalarial Activity[2][4][6][7][8]

Mechanism: Inhibition of hemozoin formation. The quinoline ring

-stacks with free heme (ferriprotoporphyrin IX) released during hemoglobin digestion. The 2-
methyl group aids in lipophilic transport across the vacuolar membrane.

Resistance: 2-methyl analogs often retain activity against Chloroquine-Resistant (CQR)

strains because the steric bulk at C2 interferes with the drug efflux pumps (PfCRT) that expel

chloroquine.

Anticancer Activity[2][6][7]
Mechanism:

Topoisomerase II Inhibition: Stabilization of the DNA-enzyme "cleavable complex," leading

to apoptosis.
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Tubulin Polymerization: Some 2-methyl-4-aryl derivatives bind to the colchicine site of

tubulin, disrupting mitosis.

Data Insight: Compounds with electron-donating groups (EDG) like -OMe on the C4-aniline

ring typically show lower

values against MCF-7 and HeLa lines compared to electron-withdrawing groups (EWG).

Comparative Activity Table
Compound
Class

C2-Subst.
[2]

C4-Subst. C7-Subst.
Primary
Target

Typical
Potency

Chloroquine H Alkyl diamine Cl

Heme

Polymerizatio

n
nM (Sens.)

2-Me-Analog CH3 Alkyl diamine Cl

Heme

Polymerizatio

n
nM (Resist.)

Anticancer

Lead
CH3

4-OMe-

Aniline
H

Topoisomera

se II M

Antimicrobial CH3 Hydrazide F DNA Gyrase
MIC:

g/mL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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